2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, piperazine, benzothiazole, and phenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 1,3-benzodioxole and 6-methyl-1,3-benzothiazole derivatives, followed by their coupling with piperazine and phenylacetyl chloride under controlled conditions. The reaction conditions usually involve the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: These compounds also exhibit similar reactivity patterns and are used in various chemical and biological applications.
Uniqueness
What sets 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H28N4O3S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C28H28N4O3S/c1-19-2-8-23-26(14-19)36-28(30-23)21-4-6-22(7-5-21)29-27(33)17-32-12-10-31(11-13-32)16-20-3-9-24-25(15-20)35-18-34-24/h2-9,14-15H,10-13,16-18H2,1H3,(H,29,33) |
InChI Key |
UNJZYXYCHQNSHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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